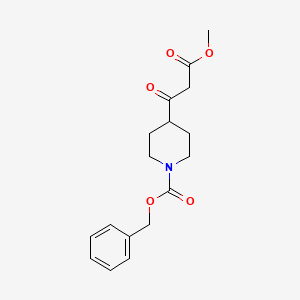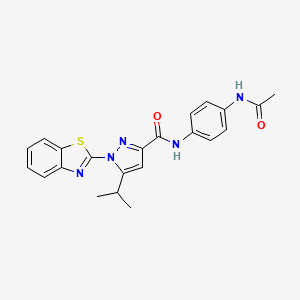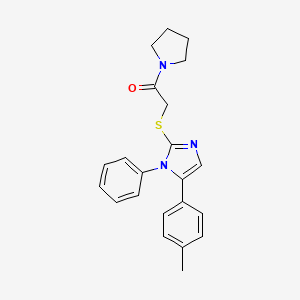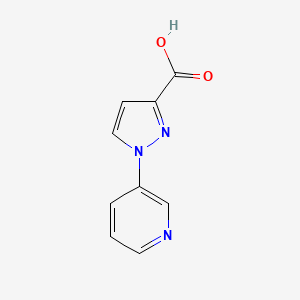
1-Neopentylpiperidin-4-amine
描述
1-Neopentylpiperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
作用机制
Target of Action
The primary target of 1-Neopentylpiperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by forming a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
It is known that the compound’s interaction with the ccr5 receptor plays a crucial role in the process of hiv-1 entry . By blocking this receptor, the compound can potentially prevent HIV-1 from entering cells .
Result of Action
The primary result of this compound’s action is its antagonistic effect on the CCR5 receptor . This effect can potentially prevent HIV-1 from entering cells, making the compound a potential treatment for HIV-1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Neopentylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and catalytic processes to ensure high yields and purity. The use of catalysts such as molybdenum disulfide for the hydrogenation of pyridine is common in large-scale production .
化学反应分析
Types of Reactions
1-Neopentylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of alkylated piperidine derivatives .
科学研究应用
1-Neopentylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, which lacks the neopentyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
1-Neopentylpiperidin-4-amine is unique due to the presence of the neopentyl group, which can enhance its chemical stability and influence its biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-(2,2-dimethylpropyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)8-12-6-4-9(11)5-7-12/h9H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFVKOYOSXKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Nitrobenzo[b]thiophene](/img/structure/B3198420.png)

![7-Bromobenzo[d]oxazole-2-thiol](/img/structure/B3198429.png)
![2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B3198435.png)

![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)

![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3198464.png)






